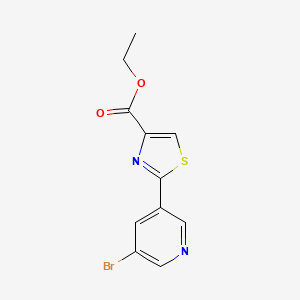
Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The presence of these rings makes it a valuable compound in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized thiazoles.
Scientific Research Applications
Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate hydrobromide
Uniqueness
Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of the bromine atom on the pyridine ring, which allows for further functionalization and derivatization. This makes it a versatile compound for various chemical and biological applications .
Biological Activity
Ethyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Overview
This compound features a thiazole ring fused with a brominated pyridine moiety, which enhances its reactivity and biological profile. The presence of the ethyl ester group contributes to its solubility and bioavailability.
Target Enzymes and Pathways
The compound primarily targets UDP-N-acetylmuramate/L-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, this compound disrupts the peptidoglycan biosynthesis pathway , leading to antibacterial effects.
Interaction with Biological Systems
The compound engages in protein-ligand interactions , affecting various biochemical pathways. It may also influence receptor activity within biological systems, contributing to its pharmacological effects.
Biological Activities
This compound has demonstrated several biological activities:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Effective against fungal strains, showcasing broad-spectrum antimicrobial potential.
- Anticancer Potential :
- Anticonvulsant Effects :
Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against common bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against E. coli and S. aureus, demonstrating effective inhibition at low concentrations .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Bacillus subtilis | 64 |
Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound exhibited IC50 values below 20 µM, indicating significant cytotoxicity. The compound's mechanism involves inducing apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C11H9BrN2O2S |
|---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-8(12)5-13-4-7/h3-6H,2H2,1H3 |
InChI Key |
HCYRPCHGWHJWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















